4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-11-17-18-15(23-11)16-14(22)9-3-5-10(6-4-9)19-12(20)7-8-13(19)21/h3-6H,2,7-8H2,1H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXKRBYRNVYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 392243-15-1) is a novel synthetic derivative that combines the pharmacological properties of pyrrolidine and thiadiazole moieties. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor effects.
- Molecular Formula: C15H14N4O3S
- Molecular Weight: 330.36 g/mol
- Purity: Typically ≥ 95%
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. The following sections detail its antimicrobial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of related compounds, it was found that certain thiadiazole derivatives demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features, particularly the thiadiazole and dioxopyrrolidine units, are believed to contribute to this activity.
| Microorganism | Activity Observed | Method Used |
|---|---|---|
| Staphylococcus aureus | Positive | Disk diffusion method |
| Escherichia coli | Positive | Disk diffusion method |
| Candida albicans | Positive | Disk diffusion method |
Antitumor Activity
The potential antitumor effects of thiadiazole derivatives have been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth .
Enzyme Inhibition Studies
Molecular docking studies have indicated that this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. The binding affinity was reported with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, suggesting strong interactions between the compound and the enzyme's active site .
Key Findings from Molecular Docking
- Binding Interactions: Three hydrogen bonds were identified between the compound and DHFR.
- Amino Acids Involved: Asp 21 and Ser 59.
- Bond Lengths: 3.1 Å and 2.8 Å respectively.
Case Studies
Several case studies have documented the biological activity of related compounds:
-
Study on Antimicrobial Efficacy:
- A series of thiadiazole derivatives were synthesized and tested against various pathogens.
- Results indicated that compounds with similar structural motifs to the target compound displayed broad-spectrum antibacterial activity.
-
Antitumor Activity Assessment:
- Compounds were evaluated in vitro against different cancer cell lines.
- Notable reductions in cell viability were observed at specific concentrations.
Scientific Research Applications
Biological Applications
The compound exhibits several promising biological activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The incorporation of the pyrrolidine moiety may enhance this activity. Research indicates that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide display effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The structural attributes of this compound suggest potential interactions with cellular targets involved in cancer proliferation and survival pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells .
Anti-inflammatory Effects
Research into related compounds suggests that the thiadiazole and pyrrolidine structures may confer anti-inflammatory properties. These effects could be beneficial in treating inflammatory diseases and conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
Q & A
Q. Why does the compound suppress cell growth despite enhancing productivity?
- Hypothesis : The 2,5-dimethylpyrrole moiety induces cell cycle arrest (e.g., G1 phase) while redirecting energy toward mAb synthesis. Validate via flow cytometry (cell cycle analysis) and ATP-linked metabolic flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
